molecular formula C26H18ClN3O3S B2977630 N-[4-({[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]carbonyl}amino)phenyl]furan-2-carboxamide CAS No. 1207014-37-6

N-[4-({[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]carbonyl}amino)phenyl]furan-2-carboxamide

Cat. No. B2977630
CAS RN: 1207014-37-6
M. Wt: 487.96
InChI Key: VBJIXDYYAYDAEY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a furan ring, a phenyl ring, a thiophene ring, a pyrrole ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (furan, phenyl, thiophen, and pyrrole) suggests that this compound could have interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group could participate in hydrolysis reactions, and the aromatic rings could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability and solubility .

Scientific Research Applications

Antimicrobial Activity

Compounds related to N-[4-({[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]carbonyl}amino)phenyl]furan-2-carboxamide have been synthesized and tested for their antimicrobial activities. In one study, 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes were synthesized and showed promising results against various microbial strains. These compounds were characterized and their antimicrobial efficacy was evaluated, providing a foundation for further research into their potential therapeutic applications (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Synthesis and Characterization

Another aspect of research on this chemical class involves the synthesis and characterization of related compounds. For instance, the synthesis of benzofuro-and benzothieno-phenanthridones through a twofold photochemical dehydrocyclization reaction was reported. This research not only expands the chemical repertoire of these compounds but also explores their potential applications in various fields (Karminski-Zamola & Bajić, 1989).

Antibacterial Activities

Further extending the applications, novel N-(4-bromophenyl)furan-2-carboxamide derivatives were synthesized and demonstrated significant in vitro antibacterial activities against clinically isolated drug-resistant bacteria. This study not only highlights the antibacterial potential of these compounds but also emphasizes the importance of chemical modifications to enhance their therapeutic efficacy (Siddiqa et al., 2022).

Anticonvulsant Properties

Additionally, the crystal structures of certain anticonvulsant enaminones related to the core structure of interest were determined, offering insights into their potential mechanism of action and the structural basis for their anticonvulsant properties. This research contributes to the understanding of how such compounds can be optimized for better therapeutic outcomes (Kubicki, Bassyouni, & Codding, 2000).

Antiinflammatory and Antibacterial Agents

The synthesis and biological evaluation of pyrazoline derivatives as potent antiinflammatory and antibacterial agents showcase another dimension of application. These derivatives exhibit high efficacy in vivo and in vitro, suggesting their potential as leads for developing new therapeutic agents (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, some indole derivatives have been reported to have antiviral activity .

properties

IUPAC Name

N-[4-[[4-(4-chlorophenyl)-3-pyrrol-1-ylthiophene-2-carbonyl]amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClN3O3S/c27-18-7-5-17(6-8-18)21-16-34-24(23(21)30-13-1-2-14-30)26(32)29-20-11-9-19(10-12-20)28-25(31)22-4-3-15-33-22/h1-16H,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJIXDYYAYDAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]carbonyl}amino)phenyl]furan-2-carboxamide

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